2-(3,6-Dichloropyridazin-4-yl)acetic acid
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Overview
Description
2-(3,6-Dichloropyridazin-4-yl)acetic acid is a chemical compound characterized by the presence of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and an acetic acid moiety at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)acetic acid typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of pyridazine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting 3,6-dichloropyridazine is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3,6-Dichloropyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 2-(3,6-Dichloropyridazin-4-yl)acetic acid.
2-(3,6-Dichloropyridazin-4-yl)acetate: An ester derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2-(3,6-dichloropyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(2-5(11)12)6(8)10-9-4/h1H,2H2,(H,11,12) |
InChI Key |
RRYFSTCBDIVYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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